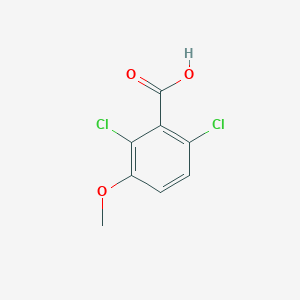

2,6-Dichloro-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVMDOVZJEWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615232 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-93-0 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

A Note on the Subject Compound: Initial searches for "2,6-Dichloro-3-methoxybenzoic acid" yielded limited specific technical data. In contrast, the isomeric compound 3,6-Dichloro-2-methoxybenzoic acid , widely known as the herbicide Dicamba, is extensively documented. This guide will focus on Dicamba as a representative and industrially significant member of the dichloromethoxybenzoic acid chemical class, providing a robust and data-rich resource for researchers, scientists, and drug development professionals.

Introduction and Overview

3,6-Dichloro-2-methoxybenzoic acid, or Dicamba, is a selective systemic herbicide first registered for use in 1967.[1] It is a chlorinated derivative of o-anisic acid and is primarily used to control broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its mechanism of action as a synthetic auxin provides a valuable case study for researchers in drug development and molecular biology, illustrating how a small molecule can mimic endogenous signaling molecules to exert potent biological effects.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

Dicamba is a white crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [5] |

| Synonyms | Dicamba, 3,6-Dichloro-o-anisic acid, Banvel | [6] |

| CAS Number | 1918-00-9 | [6] |

| Molecular Formula | C₈H₆Cl₂O₃ | [6] |

| Molecular Weight | 221.04 g/mol | [6] |

| Melting Point | 114-116 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Water Solubility | Low | [1] |

| Stability | Stable under normal conditions; resistant to oxidation and hydrolysis.[5] |

Solubility Profile

A detailed understanding of solubility is critical for experimental design, formulation, and delivery.

| Solvent | Solubility ( g/100 mL at 25 °C) | Source(s) |

| Ethanol | 92.2 | [5] |

| Acetone | 126 | [5] |

| Dichloromethane | 26 | [5] |

| Toluene | 13 | [5] |

| Xylene | 20.2 | [5] |

| Methanol | 137 | [5] |

| Tetrahydrofuran | 139 | [5] |

| Dioxane | 118 | [5] |

| n-Hexane | 0.375 | [5] |

Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid

Several synthetic routes to Dicamba have been developed, often starting from readily available precursors. A common high-yield process begins with 2,5-dichloroaniline.[3]

Synthesis from 2,5-Dichloroaniline: A Step-by-Step Protocol

This multi-step synthesis provides a reliable method for producing high-purity Dicamba.[3]

Step 1: Diazotization of 2,5-Dichloroaniline

-

Dissolve 2,5-dichloroaniline in a suitable first fluid medium.

-

Slowly add this solution to nitrosylsulfuric acid, maintaining the reaction temperature between 15 and 30 °C. This controlled addition is crucial to prevent the decomposition of the resulting diazonium salt.

-

The unreacted nitrosylsulfuric acid can be quenched using sulfamic acid or urea.

Step 2: Hydrolysis to 2,5-Dichlorophenol

-

The 2,5-dichlorophenyldiazonium salt formed in the previous step is hydrolyzed to yield 2,5-dichlorophenol.

Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate

-

React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a second fluid medium to form the corresponding alkali metal 2,5-dichlorophenolate.

Step 4: Carboxylation

-

The alkali metal 2,5-dichlorophenolate is carboxylated using carbon dioxide (CO₂) at a temperature range of 60 to 160 °C. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.

Step 5: Methylation

-

The alkali metal salt of 3,6-dichlorosalicylic acid is methylated in a third fluid medium using a methylating agent such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) at a temperature between 60 and 160 °C. This produces methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).

Step 6: Hydrolysis to 3,6-Dichloro-2-methoxybenzoic Acid

-

Finally, the Dicamba ester is hydrolyzed at a temperature of 50 to 130 °C to yield the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[3] The product can be purified by crystallization to achieve a purity of over 98.5%.[3]

Causality in Experimental Choices: The multi-step process is designed for high purity and yield. The initial diazotization followed by hydrolysis is a classic route to phenols from anilines. The subsequent carboxylation and methylation are standard procedures for introducing the carboxylic acid and methoxy groups, respectively. Temperature control during diazotization is critical to prevent the unstable diazonium salt from decomposing, which would lower the overall yield.

Alternative Synthesis from 2,5-Dichloroanisole

Another patented method involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to Dicamba using an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[7] This process avoids a high-pressure carboxylation step.[7]

Caption: Overview of two primary synthesis routes for 3,6-Dichloro-2-methoxybenzoic Acid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of 3,6-dichloro-2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related compound, 2-methoxybenzoic acid, shows characteristic peaks for the methoxy protons as a singlet around 3.7-3.9 ppm.[8] The aromatic protons appear as multiplets in the 6.8-8.0 ppm range, and the carboxylic acid proton gives a broad singlet between 11-13 ppm.[8] For Dicamba, the two aromatic protons would likely appear as doublets due to ortho-coupling.

-

¹³C NMR: For 2-methoxybenzoic acid, the methoxy carbon resonates around 55-57 ppm, the aromatic carbons are in the 110-150 ppm region, and the carboxyl carbon is found between 165-175 ppm.[8] The spectrum of Dicamba would show distinct signals for the six unique aromatic carbons, influenced by the electron-withdrawing chlorine and electron-donating methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of Dicamba exhibits characteristic absorption bands that confirm its functional groups.[9]

-

O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1680–1720 cm⁻¹.[8]

-

Aromatic C-H Stretch: Peaks in the region of 3000–3100 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.[8]

-

C-O Stretch (Ether): An absorption band between 1200–1300 cm⁻¹ corresponds to the C-O stretching of the methoxy group.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Dicamba and its derivatives provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 220 (for the most abundant chlorine isotopes). A characteristic fragmentation of deprotonated Dicamba ([M-H]⁻ at m/z 219) is the loss of carbon dioxide.[10] Interestingly, under certain conditions in a quadrupole-orbitrap mass spectrometer, the fragment ion can recapture CO₂, indicating a "reversible reaction".[10]

Applications and Mechanism of Action

Herbicidal Activity

The primary application of Dicamba is as a selective herbicide for the control of broadleaf weeds.[1][2] It is effective against many species that are resistant to other herbicides like glyphosate.[11]

Caption: The systemic mechanism of action of Dicamba as a synthetic auxin herbicide.

Mechanism of Action: Dicamba mimics the plant hormone auxin.[3][4] After absorption by the leaves and roots, it is translocated throughout the plant.[3] At sufficient concentrations, it stimulates uncontrolled cell division and growth, leading to the blockage of the plant's vascular system.[2] This disrupts the transport of nutrients and sugars, ultimately causing the weed to die.[2][3]

Role in Chemical Synthesis

Dicamba and its precursors, such as 3,6-dichloro-2-hydroxybenzoic acid, are important intermediates in the synthesis of other agrochemicals and potentially in the development of novel bioactive molecules.[11]

Safety and Handling

Dicamba is classified as harmful if swallowed and causes serious eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7]

-

Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[7]

-

First Aid:

-

If Swallowed: Call a poison center or doctor.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

-

Environmental Precautions: Avoid release to the environment.[7]

Conclusion

3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a well-characterized compound with significant industrial importance as a herbicide. Its physicochemical properties, synthetic routes, and spectroscopic data are well-established, providing a solid foundation for further research. For scientists in drug development, its mechanism as a molecular mimic of a natural hormone offers valuable insights into designing small molecules with specific biological activities. The detailed protocols and data presented in this guide serve as a comprehensive resource for laboratory work and further investigation into the chemistry and applications of this class of compounds.

References

-

PubChem. Dicamba. National Center for Biotechnology Information. [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry. 2020;34(21):e8893. [Link]

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. FAO AGRIS. [Link]

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

- CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Dicamba. Wikipedia. [Link]

-

3,6-Dichloro-2-methoxybenzoate. PubChem. [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic.. Filo. [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

-

3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester. NIST WebBook. [Link]

-

Photolysis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) in aqueous solution and dispersed on solid supports. ResearchGate. [Link]

-

Dicamba. NIST WebBook. [Link]

-

13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

-

Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). EPA. [Link]

-

3,6-Dichloro-o-anisic acid - Optional[MS (LC)] - Spectrum. SpectraBase. [Link]

-

1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Dicamba herbicide and it's effects. Nexles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dicamba - 3,6-Dichloro-2-methoxybenzoic acid [sigmaaldrich.com]

- 6. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 7. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 8. Dicamba [webbook.nist.gov]

- 9. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid

This guide provides a comprehensive technical overview of 2,6-dichloro-3-methoxybenzoic acid (CAS Number: 32890-93-0), a versatile substituted aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, characteristic reactivity, and its emerging applications, particularly within the realm of medicinal chemistry.

Introduction and Core Attributes

This compound is a unique chemical entity characterized by a benzoic acid core substituted with two chlorine atoms and a methoxy group. This specific arrangement of functional groups imparts distinct electronic and steric properties, influencing its reactivity and potential as a scaffold in the design of bioactive molecules. While its positional isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is widely recognized as a herbicide, the subject of this guide, this compound, holds its own significance as a chemical intermediate and a building block in synthetic chemistry.[1]

The strategic placement of the electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a nuanced electronic environment on the aromatic ring, which can be exploited in various chemical transformations. The carboxylic acid moiety serves as a primary site for derivatization, allowing for the facile formation of esters, amides, and other functional groups.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while experimental data for this specific isomer is limited, the provided information is based on available supplier data and predicted values.

| Property | Value | Source |

| CAS Number | 32890-93-0 | |

| Molecular Formula | C₈H₆Cl₂O₃ | |

| Molecular Weight | 221.04 g/mol | |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data Interpretation

While experimental spectra for this compound are not widely published, a theoretical interpretation based on its structure and comparison with related compounds can provide valuable insights for characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The two aromatic protons would likely appear as doublets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the surrounding chloro and methoxy substituents. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet, highly dependent on the solvent and concentration, and may appear anywhere from 10-13 ppm.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly attached to the chlorine and oxygen atoms showing characteristic shifts. The methoxy carbon will appear as a sharp signal around 55-60 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A very broad O-H stretch from the carboxylic acid dimer will be prominent in the 2500-3300 cm⁻¹ region. A strong C=O stretching vibration from the carbonyl group will be observed around 1700 cm⁻¹. C-O stretching vibrations from the acid and ether functionalities will appear in the 1200-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions as well.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 220, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns would involve the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), and carbon monoxide (-CO) from the parent ion.

Synthesis and Manufacturing

The primary synthetic route to this compound described in the literature involves a two-step process starting from 2,5-dichloroanisole.[4] This method offers a practical approach for laboratory-scale synthesis and has potential for industrial-scale production.

Synthetic Pathway Overview

The synthesis can be visualized as a formylation of the starting anisole derivative followed by oxidation of the resulting aldehyde.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from CN103819327A)

Step 1: Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde

This step involves the formylation of 2,5-dichloroanisole. The patent suggests the use of dichloromethyl methyl ether as the formylating agent.[4]

-

Reaction Setup: In a suitable reaction vessel, charge 2,5-dichloroanisole.

-

Formylation: Under controlled temperature conditions, add dichloromethyl methyl ether. The reaction is typically carried out in the presence of a Lewis acid catalyst.

-

Hydrolysis: Following the formylation reaction, the intermediate is hydrolyzed to yield 2,6-dichloro-3-methoxybenzaldehyde.

-

Work-up and Purification: The reaction mixture is worked up by separating the organic and aqueous layers. The crude product is then purified, for example, by distillation or chromatography, to yield the desired aldehyde.

Step 2: Synthesis of this compound

This step involves the oxidation of the aldehyde synthesized in the previous step.[4]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2,6-dichloro-3-methoxybenzaldehyde (e.g., 21g, 98% purity) in a suitable solvent system (e.g., a mixture of toluene and dichloroethane).

-

Oxidation: While maintaining the temperature at approximately 25°C with stirring, slowly add an aqueous solution of an oxidizing agent, such as sodium hypochlorite (NaClO). The reaction is monitored for completion.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

Acidification and Isolation: The remaining aqueous solution is acidified with a dilute mineral acid (e.g., sulfuric acid) to a pH of approximately 1.0. This precipitates the carboxylic acid.

-

Purification: The solid product is collected by filtration, washed, and dried to afford this compound with high purity (e.g., >98%) and in good yield (e.g., ~95%).[4]

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxyl Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations.

-

Esterification: The compound can be readily converted to its corresponding esters through reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or by conversion to the acid chloride followed by reaction with an alcohol.

-

Amidation: Amides can be synthesized by reacting the carboxylic acid with amines using coupling agents (e.g., DCC, EDC) or by first converting the acid to its more reactive acid chloride. Direct amidation under catalytic conditions is also a greener alternative.[5]

Reactions of the Aromatic Ring

The electronic nature of the aromatic ring, influenced by the two chloro and one methoxy substituents, will direct any further electrophilic aromatic substitution reactions. The positions ortho and para to the activating methoxy group are electronically favored, although steric hindrance from the adjacent chloro and carboxyl groups will play a significant role in determining the regioselectivity of such reactions.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[6] The unique substitution pattern of this compound makes it an interesting candidate for library synthesis and lead optimization in drug discovery programs.

As a Scaffold for Bioactive Molecules

The structural motif of dichlorinated benzoic acids has been explored in the development of various therapeutic agents. For instance, derivatives of dichlorobenzoic acid have been investigated for their potential in treating tuberculosis by acting as prodrugs that are activated by mycobacterial enzymes.[7] The presence of chloro and methoxy groups can modulate the lipophilicity and electronic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

Potential in Anticancer Research

Benzoic acid derivatives are prevalent in the design of anticancer agents.[6] They can be utilized as building blocks to synthesize compounds that target various cancer-related pathways. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. The 2,6-dichloro-3-methoxy substitution pattern could be explored in similar contexts to fine-tune binding affinities and cellular activities.

The following diagram illustrates the potential role of a generic substituted benzoic acid in a hypothetical drug discovery workflow.

Caption: Role of a benzoic acid scaffold in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: Based on data for the isomeric compound Dicamba, it is harmful if swallowed and can cause serious eye damage. It may also be harmful to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in both synthetic and medicinal chemistry. Its unique substitution pattern offers opportunities for the creation of novel molecules with diverse properties. While there is a need for more comprehensive public data on its specific physicochemical and spectroscopic properties, the available information on its synthesis and the broader context of substituted benzoic acids in drug discovery highlight its importance as a tool for researchers and developers. As the demand for novel chemical entities continues to grow, the utility of such well-defined building blocks will undoubtedly increase.

References

-

Klassert, M. et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Moffett, R. B., & Tang, A. H. (Year not available). Skeletal muscle stimulants. Substituted benzoic acids. Journal of Medicinal Chemistry. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-dichloro-2-methoxybenzoic acid. Retrieved from [Link]

-

EPA. (n.d.). Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dichloro-3-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

-

Pais, J. P. et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. Available at: [Link]

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- Google Patents. (n.d.). Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

ResearchGate. (2025). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]

-

Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

Sources

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. 32890-93-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. 3,6-Dichloro-2-methoxy-d3-benzoic Acid | LGC Standards [lgcstandards.com]

- 7. pubs.acs.org [pubs.acs.org]

"2,6-Dichloro-3-methoxybenzoic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methoxybenzoic Acid

Introduction

This compound is a significant molecule in the agrochemical industry, most notably as a derivative of the selective systemic herbicide Dicamba.[1] Dicamba is effective against broad-leaved weeds in various crops and mimics plant growth hormones, leading to uncontrolled growth and eventual death of the target weed.[1] The precise arrangement of the chloro and methoxy substituents on the benzoic acid core is critical for its herbicidal activity. This guide provides a detailed examination of the primary synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug and agrochemical development. We will explore the underlying chemical principles, provide detailed experimental protocols derived from established literature, and present comparative data to inform process development.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the construction of the dichlorinated aromatic core, followed by the introduction or modification of the carboxyl and methoxy groups. Two major strategies have emerged from the patent and scientific literature:

-

The Carboxylation-Methylation Pathway: This is a widely utilized industrial route that begins with a substituted dichlorophenol. The key step is the introduction of a carboxyl group via a Kolbe-Schmitt reaction, followed by methylation of the phenolic hydroxyl group to yield the final product.[2][3]

-

The Formylation-Oxidation Pathway: This alternative approach starts with a dichlorinated anisole. A formyl group is introduced onto the ring, which is then oxidized to the required carboxylic acid functionality.[4]

This guide will dissect these pathways, providing a causal explanation for experimental choices and detailed procedural outlines.

Pathway I: The Carboxylation-Methylation Route from 2,5-Dichlorophenol

This pathway is a cornerstone of industrial Dicamba synthesis. Its central logic is to first build the 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA) scaffold and then convert the hydroxyl group to the target methoxy group in the final step.[3]

Step 1: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid (3,6-DCSA) via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenoxide ring using carbon dioxide, typically under high pressure and temperature. The phenoxide is a highly activated nucleophile, making the electron-rich aromatic ring susceptible to attack by the weak electrophile, CO₂.

The process begins with the deprotonation of 2,5-dichlorophenol to form its corresponding phenoxide salt, which is then subjected to carboxylation.

Caption: Workflow for the synthesis of 3,6-DCSA via the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 3,6-DCSA [2]

-

Salt Formation: In a suitable reactor, dissolve 2,5-dichlorophenol (1.0 eq) in a solution of potassium hydroxide (approx. 0.92 eq) and water. Add xylene as a solvent.

-

Dehydration: Heat the mixture to reflux (approx. 142-145°C) and remove water using a Dean-Stark apparatus or similar water separator until no more water is collected. This step is critical as the presence of water can inhibit the carboxylation reaction. The resulting anhydrous solution contains potassium 2,5-dichlorophenoxide.

-

Carboxylation: Transfer the phenoxide solution to a high-pressure autoclave. Add potassium chloride (approx. 0.4-0.45 parts by mass relative to the starting phenol) as a catalyst.

-

Pressurization: Purge the reactor with CO₂ gas multiple times to remove air. Pressurize the reactor with CO₂ to the target pressure (e.g., 6 MPa).

-

Reaction: Heat the mixture to the reaction temperature (e.g., 145°C) and maintain for 6-12 hours. The high pressure increases the concentration of CO₂ in the reaction medium, driving the equilibrium towards the carboxylated product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add an alkaline solution (e.g., NaOH) to adjust the pH to 11-13. Separate the aqueous phase, which contains the potassium 3,6-dichloro-2-hydroxybenzoate.

-

Acidification: Acidify the aqueous phase with a strong acid (e.g., HCl) to a pH of 1-3. This protonates the carboxylate, causing the 3,6-DCSA product to precipitate.

-

Isolation: Recover unreacted 2,5-dichlorophenol via steam distillation. Filter the remaining solid, wash, and dry to obtain pure 3,6-dichloro-2-hydroxybenzoic acid.

Step 2: Methylation of 3,6-DCSA to this compound

The final step involves the conversion of the phenolic hydroxyl group of 3,6-DCSA into a methoxy ether. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Caption: Methylation and subsequent hydrolysis to yield the final product.

Experimental Protocol: Methylation and Hydrolysis [1]

-

Salt Formation: Prepare the dipotassium salt of 3,6-dichlorosalicylic acid (3,6-DCSA) by reacting it with a suitable base like potassium hydroxide.

-

Methylation: In a suitable fluid medium, treat the dipotassium salt with a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl chloride (CH₃Cl). The reaction is typically carried out at an elevated temperature (e.g., 60°C to 160°C) for several hours (e.g., 8 hours).[1] This step forms the methyl ester, methyl 3,6-dichloro-2-methoxybenzoate.

-

Filtration: After methylation, filter the reaction mass while warm (e.g., 50-55°C) to remove inorganic salts like potassium chloride.

-

Hydrolysis: Subject the filtrate containing the methyl ester to hydrolysis. This is typically done by heating with an aqueous base (e.g., sodium hydroxide) at temperatures ranging from 50°C to 130°C. This saponifies the ester to the sodium salt of the target acid.

-

Isolation and Purification: After hydrolysis, cool the mixture and perform a work-up, which may involve extraction with a solvent like xylene to remove impurities. Separate the aqueous phase and acidify it with an acid like HCl to a pH of 1.[1] The final product, this compound, precipitates and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent can be used for further purification.

| Parameter | Value / Condition [1] | Rationale |

| Starting Material | 3,6-Dichloro-2-hydroxybenzoic acid | Key penultimate intermediate. |

| Methylating Agent | Dimethyl Sulfate or Methyl Chloride | Provides the methyl group for ether formation. |

| Methylation Temp. | 60 - 160 °C | Ensures sufficient reaction rate for ether synthesis. |

| Hydrolysis | Aqueous NaOH, 50 - 130 °C | Converts the intermediate methyl ester to the final carboxylic acid. |

| Final Purity | > 98.5 % | High purity is essential for agrochemical applications. |

| Overall Yield | High (e.g., 97 mole % reported) | Demonstrates an efficient industrial process. |

Pathway II: The Formylation-Oxidation Route from 2,5-Dichloroanisole

This pathway offers an alternative strategy that avoids the high-pressure Kolbe-Schmitt reaction. It begins with 2,5-dichloroanisole, where the methoxy group is already present on the ring. The synthetic challenge then becomes the introduction of the carboxylic acid group at the correct position.

Step 1: Formylation of 2,5-Dichloroanisole

This step introduces a formyl (-CHO) group onto the aromatic ring, creating an aldehyde intermediate. This is an electrophilic aromatic substitution reaction.

Step 2: Oxidation of 2-methoxy-3,6-dichlorobenzaldehyde

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed.

Caption: Synthesis via formylation of 2,5-dichloroanisole followed by oxidation.

Experimental Protocol: Formylation and Oxidation [4]

-

Formylation: React 2,5-dichloroanisole with a formylating agent, such as dichloromethyl methyl ether, to produce 2-methoxy-3,6-dichlorobenzaldehyde.[4]

-

Oxidation Setup: In a four-necked flask, dissolve the 2-methoxy-3,6-dichlorobenzaldehyde intermediate (1.0 eq) in a suitable organic solvent like toluene.

-

Oxidation Reaction: Under agitation, slowly add an oxidizing agent. The patent describes using sodium hypochlorite (NaClO) solution (e.g., 30% solution).[4] The reaction temperature is controlled, for example, at 25°C, and the mixture is stirred for several hours (e.g., 5 hours). Other oxidants like hydrogen peroxide or sodium hypobromite can also be used.[4]

-

Solvent Removal: After the reaction is complete, remove the organic solvent (toluene) by distillation under reduced pressure.

-

Acidification and Isolation: To the remaining aqueous solution, add a dilute acid (e.g., sulfuric acid) to adjust the pH to 1.0. This protonates the carboxylate and causes the final product to precipitate.

-

Purification: The solid product is collected by filtration and dried.

| Parameter | Value / Condition [4] | Rationale |

| Starting Material | 2,5-Dichloroanisole | Methoxy group is pre-installed. |

| Intermediate | 2-methoxy-3,6-dichlorobenzaldehyde | Key aldehyde precursor for oxidation. |

| Oxidizing Agent | Sodium Hypochlorite (NaClO) | A common and effective oxidant for converting aldehydes to carboxylic acids. |

| Reaction Temp. | 20 - 50 °C | Milder conditions compared to the Kolbe-Schmitt pathway. |

| Reported Yield | 95-98% for oxidation step | Indicates a very efficient chemical transformation. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of route often depends on the availability of starting materials, process safety considerations (e.g., handling high-pressure reactions), and economic factors. The Kolbe-Schmitt pathway, while requiring specialized high-pressure equipment, is a well-established industrial method that builds the molecule from a dichlorophenol precursor. The formylation-oxidation pathway provides a valuable alternative that operates under milder conditions, starting from a dichloroanisole. Both routes demonstrate the application of fundamental organic reactions—electrophilic aromatic substitution, oxidation, and ether synthesis—to construct a complex and commercially important agrochemical. This guide serves as a foundational resource for scientists aiming to understand, replicate, or optimize the synthesis of this critical compound.

References

- CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.

-

2,6-dichlorophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid . Kain Industrial Additive. [Link]

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba . FAO AGRIS. [Link]

Sources

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 4. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

A Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid and its Isomeric Landscape

Senior Application Scientist Note: Initial research indicates that while the specific isomer 2,6-Dichloro-3-methoxybenzoic acid is structurally defined, comprehensive technical data, including its CAS number, established synthesis protocols, and specific applications, are not widely available in public scientific databases. This guide will, therefore, provide the foundational chemical information for the requested compound and then, for illustrative and comparative purposes, offer an in-depth technical analysis of its well-documented and commercially significant isomer, 3,6-Dichloro-2-methoxybenzoic acid , widely known as the herbicide Dicamba. This approach allows us to explore the rich chemistry of dichlorinated methoxybenzoic acids while maintaining scientific accuracy regarding the available data.

Part 1: The Target Compound: this compound

1.1 IUPAC Name and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆Cl₂O₃

-

Molecular Weight: 221.04 g/mol

-

Chemical Structure:

(Structure generated for illustrative purposes)

1.2 Synonyms and Identifiers

Due to the limited public data, there are no widely recognized synonyms or a dedicated CAS Registry Number for this specific isomer. Researchers interested in this compound would likely need to pursue custom synthesis.

Part 2: A Deep Dive into the Isomer: 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

To provide the in-depth technical guide requested, we will now focus on the extensively studied isomer, 3,6-Dichloro-2-methoxybenzoic acid.

2.1 IUPAC Name, Synonyms, and Commercial Identity

-

IUPAC Name: 3,6-Dichloro-2-methoxybenzoic acid

-

Synonyms: 3,6-Dichloro-o-anisic acid, Dicamba

-

CAS Registry Number: 1918-00-9

-

Commercial Identity: Commonly known as Dicamba, it is a selective systemic herbicide.[1]

2.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | |

| Molecular Weight | 221.04 g/mol | |

| Melting Point | 114-116 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | 6.5 g/L (at 25 °C) | [2] |

| Solubility in Organic Solvents (at 25°C) | Ethanol: 922 g/L, Acetone: 810 g/L, Dichloromethane: 260 g/L, Toluene: 130 g/L | [2] |

2.3 Synthesis Protocols

The synthesis of 3,6-dichloro-2-methoxybenzoic acid is a multi-step process. One common method starts from 2,5-dichloroaniline.[1] The rationale behind this pathway is the strategic introduction of functional groups onto the benzene ring, culminating in the desired product with high purity.

Experimental Protocol: Synthesis from 2,5-Dichloroaniline [1]

Step 1: Diazotization of 2,5-Dichloroaniline

-

2,5-dichloroaniline is diazotized with nitrosylsulfuric acid in a suitable fluid medium.

-

The reaction temperature is maintained between -15°C and 50°C.

-

This step yields the 2,5-dichlorophenyldiazonium salt.

Step 2: Hydroxylation

-

The diazonium salt is then hydroxylated to form 3,6-dichlorosalicylic acid.

Step 3: Carboxylation

-

The resulting compound undergoes carboxylation to introduce the carboxylic acid group.

Step 4: Methylation

-

The dipotassium salt of 3,6-dichlorosalicylic acid is methylated, often using a methylating agent like dimethyl sulfate.

-

This final step forms 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

Step 5: Purification

-

The product is purified through recrystallization from a solvent mixture such as water and xylene to achieve high purity (often >99%).[1]

Below is a Graphviz diagram illustrating this synthesis workflow.

Caption: Synthesis workflow for 3,6-Dichloro-2-methoxybenzoic acid.

2.4 Applications in Research and Industry

The primary application of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is as a selective herbicide for the control of broadleaf weeds.[1] It is effective in various crops, including corn, sorghum, and sugarcane, as well as in non-crop areas.[1]

In a research context, Dicamba and its derivatives are used to study:

-

Herbicide resistance mechanisms in plants.

-

The environmental fate and impact of auxin-mimicking compounds.

-

The development of new herbicide formulations with reduced volatility and off-target movement.

While not a primary application, benzoic acid derivatives are a common scaffold in drug discovery. For instance, some benzoic acid hydrazide derivatives have been investigated for their potential as antimicrobial and anticancer agents.[3]

2.5 Mechanism of Action: An Auxin Mimic

3,6-Dichloro-2-methoxybenzoic acid acts as a synthetic auxin, a class of plant growth regulators.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth.[1] This ultimately results in the death of the susceptible plant.

Key Steps in the Mechanism of Action:

-

Absorption: Dicamba is absorbed by the leaves and roots of the plant.[1]

-

Translocation: It is then translocated throughout the plant via the xylem and phloem.

-

Binding to Auxin Receptors: Dicamba binds to auxin-binding proteins, which are part of the TIR1/AFB family of F-box proteins.

-

Activation of Gene Expression: This binding leads to the degradation of Aux/IAA transcriptional repressors.

-

Uncontrolled Growth: The removal of these repressors allows for the expression of auxin-responsive genes, leading to rapid and uncontrolled cell division and elongation, stem curling, and ultimately, plant death.[1]

The following diagram illustrates the simplified signaling pathway.

Caption: Simplified mechanism of action of Dicamba as an auxin mimic.

Part 3: Conclusion and Future Directions

While This compound remains a compound with limited characterization in the public domain, its isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) , provides a rich case study in synthesis, application, and mechanism of action. The detailed understanding of Dicamba serves as a valuable framework for any future investigation into the properties and potential applications of other dichlorinated methoxybenzoic acid isomers. Further research, likely initiated through custom synthesis, would be required to elucidate the specific biological and chemical properties of this compound and determine its potential utility in drug development or other scientific fields.

References

-

NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

Molbase. (n.d.). 3,6-Dichloro-2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 3,6-dichloro-2-methoxy-, methyl ester - Substance Details. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-2-methoxybenzoate. Retrieved from [Link]

-

ChemBK. (n.d.). 2,5-Dichloro-6-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

PubChem. (n.d.). 3,5-Dichloro-o-anisic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Tropical Journal of Pharmaceutical Research, 15(11), 2385-2392. (2016). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Retrieved from [Link]

-

Xenobiotica, 54(6), 322-341. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Retrieved from [Link]

-

Molecules, 29(9), 2108. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

RSC Advances, 7(5), 2639-2651. (2017). 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity. Retrieved from [Link]

- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

Sources

A Technical Guide to the Solubility and Stability of Dichloromethoxybenzoic Acids

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility profiles, and chemical stability of dichloromethoxybenzoic acids. Due to a scarcity of publicly available data for the specific isomer 2,6-Dichloro-3-methoxybenzoic acid, this document will use the extensively studied and structurally similar isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba, CAS 1918-00-9) , as a primary exemplar. The principles, experimental designs, and analytical methodologies discussed herein are broadly applicable to the titular compound and its isomers. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, offering field-proven insights into experimental design, data interpretation, and analytical validation for this class of compounds.

Physicochemical Profile of the Exemplar Compound

A thorough understanding of a molecule's intrinsic properties is the foundation for all subsequent solubility and stability work. These parameters govern its behavior in various matrices and its susceptibility to degradation. The key properties for 3,6-Dichloro-2-methoxybenzoic acid are summarized below.

| Property | Value | Source |

| Chemical Name | 3,6-Dichloro-2-methoxybenzoic acid | [1] |

| Common Name | Dicamba | [2] |

| CAS Number | 1918-00-9 | [2] |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Melting Point | 112 - 116 °C | [3] |

| pKa (Predicted) | 2.40 ± 0.25 | [3] |

| Appearance | White crystalline solid | [3] |

Insight for the Scientist: The low pKa value is a critical parameter. It indicates that 3,6-Dichloro-2-methoxybenzoic acid is a relatively strong organic acid. This has profound implications for its aqueous solubility, which will be highly pH-dependent. Below its pKa, the molecule will be in its neutral, less soluble form, while above the pKa, it will exist as the more soluble carboxylate anion. This behavior is fundamental to designing pH-adjusted formulations and selecting appropriate buffers for analytical methods.

Solubility Profile

Solubility is a critical determinant of bioavailability, formulation feasibility, and reaction kinetics. The dissolution of a solid in a liquid is an equilibrium process that is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors like temperature and pH.

Aqueous and Organic Solvent Solubility

The solubility of 3,6-Dichloro-2-methoxybenzoic acid has been determined in a range of common laboratory solvents. The data highlights its good solubility in polar organic solvents and limited solubility in water, which is typical for aromatic carboxylic acids.

| Solvent | Solvent Class | Solubility (g/L) @ 25°C | Source |

| Water | Protic | 6.5 | [3] |

| Ethanol | Protic | 922 | [3] |

| Acetone | Aprotic | 810 | [3] |

| Dichloromethane | Halogenated | 260 | [3] |

| Toluene | Aromatic | 130 | [3] |

| Dioxane | Ether | 1180 | [3] |

Insight for the Scientist: The high solubility in alcohols (ethanol) and polar aprotic solvents (acetone, dioxane) is driven by favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute's carboxylic acid and methoxy groups. Conversely, the lower solubility in non-polar toluene reflects the "like dissolves like" principle. The limited aqueous solubility is a result of the energetic cost of breaking the strong solute-solute interactions in the crystal lattice versus the energy gained from solute-water interactions.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of a compound, a cornerstone of pre-formulation studies.

Objective: To determine the saturation concentration of the analyte in a specific solvent at a controlled temperature.

Materials:

-

Analyte (e.g., this compound)

-

Selected solvent (e.g., pH 7.4 phosphate buffer)

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled orbital shaker

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

Calibrated analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess of the solid analyte to a series of vials containing a precise volume of the solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. Causality Note: A 24-48 hour period is chosen to ensure that the dissolution rate has plateaued and a true thermodynamic equilibrium is reached. Preliminary time-point experiments can validate the minimum required equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 2 hours at the same constant temperature for undissolved solids to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic particulate matter. Self-Validation Step: The first few drops of the filtrate should be discarded to prevent any potential adsorption of the analyte onto the filter membrane.

-

Quantification: Accurately dilute the filtered sample into the validated range of the analytical method (e.g., HPLC-UV) and determine the concentration.

Chemical Stability and Degradation

Assessing the chemical stability of a molecule is a regulatory requirement and is essential for determining appropriate storage conditions, shelf-life, and identifying potential impurities.[5] Forced degradation, or stress testing, is the process of intentionally degrading a sample under more severe conditions than accelerated stability testing to rapidly identify likely degradation products and pathways.[6]

Intrinsic Stability and Forced Degradation

The structure of dichloromethoxybenzoic acid contains several functional groups that could be susceptible to degradation:

-

Carboxylic Acid: Can undergo decarboxylation at very high temperatures.[7]

-

Ether (Methoxy): Susceptible to acid- or base-catalyzed hydrolysis, yielding a phenol.

-

Chlorinated Aromatic Ring: Generally stable, but can be susceptible to photolytic dechlorination or oxidative attack under harsh conditions.

Forced degradation studies are designed to probe these vulnerabilities.[8]

Potential Degradation Pathways

Under stress conditions, several degradation pathways are plausible. The most common for this class of molecules involves hydrolysis of the methoxy group. Oxidative and photolytic pathways can also lead to dechlorination and ring-opening under more extreme conditions.[9][10]

Visualization of a Plausible Degradation Pathway

The following diagram illustrates a hypothetical hydrolytic degradation pathway, which is a primary concern for molecules containing ether linkages.

Sources

- 1. 3,6-Dichloro-2-methoxybenzoate | C8H5Cl2O3- | CID 4323763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloro-2-methoxy-d3-benzoic Acid | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. reddit.com [reddit.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Enigma: A Guide to 2,6-Dichloro-3-methoxybenzoic Acid

A Note to Our Scientific Audience:

Extensive research into the existing scientific literature and chemical databases has revealed a significant gap in the understanding of the specific compound, 2,6-Dichloro-3-methoxybenzoic acid . While its chemical structure is defined, there is a notable absence of published studies detailing its mechanism of action, biological activity, or cellular targets. This technical guide, therefore, serves to highlight this knowledge gap and to distinguish this compound from its well-documented isomer, the herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic acid), with which it is often confused.

Distinguishing this compound from Dicamba

It is crucial for researchers and drug development professionals to recognize the structural differences between these two isomers, as the position of the substituents on the benzoic acid ring profoundly influences their chemical and biological properties.

| Feature | This compound | Dicamba (3,6-Dichloro-2-methoxybenzoic acid) |

| Chemical Structure | Dichloro groups at positions 2 and 6; Methoxy group at position 3 | Dichloro groups at positions 3 and 6; Methoxy group at position 2 |

| Known Biological Activity | Not well-documented in public scientific literature. | A well-known systemic herbicide that acts as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth and eventual death of broadleaf weeds.[1] |

| Mechanism of Action | Currently unknown. | Mimics the plant hormone auxin, leading to increased cell growth and division that outpaces the plant's nutrient supply, ultimately causing its death.[1] |

Hypothetical Avenues for Investigation

Given the lack of empirical data, any discussion of the mechanism of action for this compound remains purely speculative. However, based on the structural motifs present in the molecule, several hypothetical avenues for research could be explored to elucidate its potential biological effects.

Potential Research Areas:

-

Screening for Antimicrobial Activity: Benzoic acid and its derivatives are known to possess antimicrobial properties.[2][3] Initial screening against a panel of bacteria and fungi could reveal potential activity.

-

Evaluation of Cytotoxicity in Cancer Cell Lines: Many chlorinated and methoxylated aromatic compounds have been investigated for their anticancer properties.[4] Assessing the cytotoxicity of this compound against various cancer cell lines would be a logical first step.

-

Investigation of Enzyme Inhibition: The carboxylic acid and chloro-substituents could potentially interact with the active sites of various enzymes. A broad-spectrum enzyme inhibition screening could identify potential molecular targets.

-

Metabolic Pathway Analysis: Understanding how cells metabolize this compound is fundamental. Studies using techniques like mass spectrometry could identify potential metabolic products and shed light on the pathways involved.[5][6]

Proposed Initial Experimental Workflow

For researchers interested in pioneering the study of this compound, a structured experimental approach is recommended. The following workflow outlines a potential starting point for characterizing the biological activity of this compound.

Figure 1. A proposed experimental workflow for the initial investigation of this compound's biological activity.

Conclusion

The field of drug discovery and chemical biology is vast, and it is not uncommon to encounter compounds with limited characterization. This compound represents one such molecule, holding the potential for novel biological activity that awaits discovery. This guide serves as a call to the scientific community to explore this uncharted territory, providing a clear distinction from its well-known isomer and a foundational framework for future research. The path to understanding its mechanism of action is yet to be paved, offering a unique opportunity for innovation and scientific advancement.

References

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

PubChem. (n.d.). 3,6-Dichloro-2-methoxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-methoxybenzoic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Retrieved from [Link]

-

PubMed. (2007). Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines. Retrieved from [Link]

- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Wikimedia Commons. (2021). File:Synthesis 3,6-Dichloro-2-methoxybenzoic acid.svg. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

-

Figshare. (2020). Summary of metabolic pathways enriched in neighbor-extended networks. Retrieved from [Link]

Sources

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Summary of metabolic pathways enriched in neighbor-extended networks. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive review of 2,6-dichloro-3-methoxybenzoic acid, a halogenated aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document employs a comparative analytical approach. We will explore probable synthetic pathways by examining established methods for structurally related compounds, such as its well-documented isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid). Furthermore, this guide will present a detailed spectroscopic profile, including predicted ¹H and ¹³C NMR, IR, and mass spectrometry data, substantiated by comparisons with analogous molecules. Potential biological activities and toxicological considerations will also be discussed by drawing parallels with related dichlorobenzoic acid derivatives. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a foundational understanding and practical insights into this lesser-studied chemical entity.

Introduction and Structural Context

This compound (CAS No. 32890-93-0) is a member of the dichlorobenzoic acid family, characterized by a benzoic acid core substituted with two chlorine atoms and one methoxy group. Its specific substitution pattern—chlorines at the 2 and 6 positions and a methoxy group at the 3 position—differentiates it from its more widely studied isomers, such as the herbicide Dicamba. The precise arrangement of these functional groups is expected to significantly influence its chemical reactivity, physical properties, and biological activity.

The relative scarcity of published research on this compound necessitates a scientifically rigorous approach based on comparative analysis. By leveraging the extensive body of knowledge available for its isomers and related compounds, we can construct a reliable and insightful guide for researchers interested in this molecule. This document will therefore serve as both a review of the known and a predictive guide to the unknown, providing a solid foundation for future experimental work.

Plausible Synthetic Methodologies

A plausible synthetic pathway can be conceptualized starting from 3-hydroxybenzoic acid. This approach offers a clear and logical progression to the target molecule.

A Technical Guide to the Research Potential of 2,6-Dichloro-3-methoxybenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dichlorinated benzoic acid framework is a cornerstone in the development of biologically active molecules, spanning applications from agrochemicals to pharmaceuticals.[1] While specific isomers like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) are well-established as potent herbicides, the research potential of other isomers, such as 2,6-Dichloro-3-methoxybenzoic acid , remains largely unexplored. The precise positioning of chloro and methoxy substituents on the benzoic acid ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity.[2] This guide synthesizes current knowledge on this class of compounds to illuminate the potential research applications of this compound, leveraging data from its more studied analogs to propose avenues for novel discovery in medicinal chemistry, agrochemical science, and synthetic chemistry.

Physicochemical Profile and Synthetic Strategy

Table 1: Physicochemical Properties of Dichlorinated Methoxybenzoic Acid Isomers

| Property | This compound (Target) | 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) |

| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol | 221.04 g/mol |

| CAS Number | Not readily available | 1918-00-9[3] |

| Appearance | Likely a crystalline solid | White crystalline solid[4] |

| Key Features | Carboxylic acid, two ortho-chloro substituents, one meta-methoxy group | Carboxylic acid, ortho- and meta-chloro substituents, ortho-methoxy group |

General Synthetic Approach

The synthesis of dichlorinated methoxybenzoic acids often involves multi-step pathways starting from readily available chlorinated phenols, anilines, or benzenes.[5][6] A generalized workflow involves the strategic introduction of the carboxyl and methoxy groups onto a dichlorinated aromatic core.

A plausible synthetic route, adapted from known syntheses of related isomers, could start from a dichlorinated phenol or anisole, followed by formylation or carboxylation and subsequent functional group interconversion.[5]

Caption: Generalized workflow for the synthesis of dichlorinated methoxybenzoic acids.

A Case Study: The Bioactivity of the Isomer Dicamba

To ground our hypotheses, we first examine the well-documented activities of its structural isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba) . First registered in 1967, Dicamba is a selective, systemic herbicide used to control broadleaf weeds.

Mechanism of Action as a Herbicide

Dicamba functions as a synthetic auxin, a plant growth regulator. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately outstrips the plant's nutrient supply, causing its death. Its mode of action involves binding to auxin receptors, which triggers downstream gene expression related to cell growth and division. This disruption of normal hormonal balance is the basis of its herbicidal activity.[7]

Caption: Hypothesized modulation of the JNK/Bcl-2 apoptosis pathway.

-

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight. [8] 2. Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow formazan crystal formation by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the compound concentration.

-

Synthetic Chemistry Building Block

Beyond direct biological activity, this compound is a valuable scaffold for organic synthesis. Its distinct functional groups—a carboxylic acid, a methoxy group, and two chlorine atoms—provide multiple handles for chemical modification.

-

Rationale: Aromatic building blocks are fundamental to creating complex molecules. [9]The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the methoxy group can potentially be demethylated to a phenol for further derivatization.

Caption: Reactive sites on this compound for synthetic derivatization.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides a robust framework for predicting its research potential. Its close relationship to the potent herbicide Dicamba strongly suggests its candidacy for agrochemical screening. Furthermore, the established anticancer and antimicrobial activities of the broader dichlorobenzoic acid class make it a compelling target for medicinal chemistry programs.

Future research should prioritize the development of an efficient synthesis for this isomer, followed by a systematic biological screening campaign. Elucidating its activity spectrum will not only unveil the specific potential of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing this versatile and impactful chemical class.

References

-

Pernak, J., et al. (2020). Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms. PubMed. Available from: [Link]

-

ResearchGate. Dicamba-based herbicides: herbicidal ionic liquids vs. commercial forms | Request PDF. Available from: [Link]

-

Ganesan, S., et al. (2018). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available from: [Link]

-

ResearchGate. New dicamba herbicidal compounds | Download Table. Available from: [Link]

-

Stander, X. X., et al. (2015). Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways. PubMed. Available from: [Link]

-

ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

-

Ferri, M. V. W., et al. (2003). Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics. PubMed. Available from: [Link]

-

North Dakota State University. Dicamba: Considerations for Dicamba Alternatives (06/11/20). NDSU Agriculture. Available from: [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). EPA. Available from: [Link]

- Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Available from: [Link]

-

Market.us. Dichlorobenzoic Acid Isomers Market Report | Global Forecast From 2025 To 2033. Available from: [Link]

-

ChemBK. 2,5-Dichloro-6-methoxybenzoic acid. Available from: [Link]

-

PubChem. 3,6-Dichloro-2-methoxybenzoate. NIH. Available from: [Link]

- Google Patents. Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

El-Ablack, F. Z., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. Available from: [Link]

-

Sciencemadness.org. Preparation of 3-methoxybenzoic acid. (2016). Available from: [Link]

-

Carl Roth. Aromatic Building Blocks. Available from: [Link]

-

Wikimedia Commons. File:Synthesis 3,6-Dichloro-2-methoxybenzoic acid.svg. (2021). Available from: [Link]

Sources

- 1. dataintelo.com [dataintelo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,6-Dichloro-2-methoxy-d3-benzoic Acid | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 7. Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]